molecular formula C14H20N2O2 B1246937 N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide

N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide

Cat. No.: B1246937
M. Wt: 248.32 g/mol
InChI Key: HPPZJYLVFCHDDX-HZMBPMFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide is a natural product found in Streptomyces spinoverrucosus and Streptomyces with data available.

Scientific Research Applications

Characterization in Medical Imaging

The compound was characterized as part of the study of a radioactive metabolite of the 5-HT1A receptor radioligand, [O-methyl-11C]WAY-100635, used in positron emission tomography (PET) for studying 5-HT1A receptors in the human brain. This research is critical for developing mathematical models to interpret the kinetics of radioactivity uptake in the brain in terms of receptor-binding parameters (Osman et al., 1996).

Metabolic Profiling

In another study, the metabolic profile of the compound was determined using high-performance liquid chromatography (HPLC) coupled with other techniques. The research aimed to characterize significant metabolites isolated from human urine and determine the primary metabolic pathways (Balani et al., 1995).

Assessment in Drug Metabolism

In the context of drug metabolism and disposition, the compound has been studied for its role in the metabolism of Venetoclax, a B-cell lymphoma-2 protein inhibitor. This study provided insights into the absorption, metabolism, and excretion pathways of the drug in humans, focusing on the biotransformation of the compound and the identification of its unusual metabolites (Liu et al., 2017).

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide

InChI

InChI=1S/C14H20N2O2/c1-9(2)7-13(18)15-12-8-11(17)14(4)6-5-10(3)16(12)14/h7-8,10H,5-6H2,1-4H3,(H,15,18)/t10-,14-/m0/s1

InChI Key

HPPZJYLVFCHDDX-HZMBPMFUSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2(N1C(=CC2=O)NC(=O)C=C(C)C)C

Canonical SMILES

CC1CCC2(N1C(=CC2=O)NC(=O)C=C(C)C)C

Synonyms

NP 25302
NP-25302
NP25302

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide
Reactant of Route 2
N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide
Reactant of Route 3
N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide
Reactant of Route 4
N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide
Reactant of Route 5
N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide
Reactant of Route 6
N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide

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